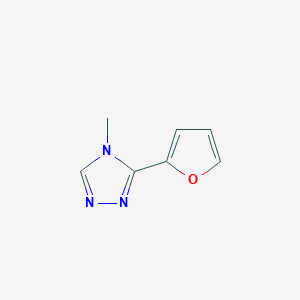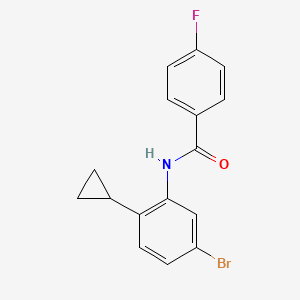![molecular formula C18H17N3O2 B11468556 1-(2-phenoxyethyl)-2,3-dihydroimidazo[2,1-b]quinazolin-5(1H)-one](/img/structure/B11468556.png)
1-(2-phenoxyethyl)-2,3-dihydroimidazo[2,1-b]quinazolin-5(1H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-Phenoxyethyl)-1H,2H,3H,5H-imidazo[2,1-b]quinazolin-5-one is a complex organic compound that belongs to the class of imidazoquinazolines. These compounds are known for their diverse biological activities and potential therapeutic applications. The structure of 1-(2-Phenoxyethyl)-1H,2H,3H,5H-imidazo[2,1-b]quinazolin-5-one consists of a quinazoline core fused with an imidazole ring, and a phenoxyethyl side chain attached to the nitrogen atom of the imidazole ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Phenoxyethyl)-1H,2H,3H,5H-imidazo[2,1-b]quinazolin-5-one typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Quinazoline Core: The quinazoline core can be synthesized by the condensation of anthranilic acid with formamide or its derivatives.
Imidazole Ring Formation: The imidazole ring is introduced by reacting the quinazoline intermediate with an appropriate imidazole precursor under acidic or basic conditions.
Phenoxyethyl Side Chain Attachment: The final step involves the alkylation of the nitrogen atom of the imidazole ring with 2-phenoxyethyl bromide or chloride in the presence of a base such as potassium carbonate.
Industrial Production Methods
Industrial production of 1-(2-Phenoxyethyl)-1H,2H,3H,5H-imidazo[2,1-b]quinazolin-5-one may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This can include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
1-(2-Phenoxyethyl)-1H,2H,3H,5H-imidazo[2,1-b]quinazolin-5-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of quinazoline N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced imidazoquinazoline derivatives.
Substitution: The phenoxyethyl side chain can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Alkyl halides or sulfonates in the presence of a base such as sodium hydride or potassium carbonate.
Major Products Formed
Oxidation: Quinazoline N-oxides.
Reduction: Reduced imidazoquinazoline derivatives.
Substitution: Various substituted imidazoquinazolines depending on the nucleophile used.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-cancer, anti-inflammatory, and antimicrobial activities.
Industry: Used in the development of new materials and as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of 1-(2-Phenoxyethyl)-1H,2H,3H,5H-imidazo[2,1-b]quinazolin-5-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity, or it can modulate receptor function by acting as an agonist or antagonist. The exact pathways involved depend on the specific biological context and the target molecule.
Comparison with Similar Compounds
1-(2-Phenoxyethyl)-1H,2H,3H,5H-imidazo[2,1-b]quinazolin-5-one can be compared with other imidazoquinazoline derivatives, such as:
1-(2-Hydroxyethyl)-1H,2H,3H,5H-imidazo[2,1-b]quinazolin-5-one: Similar structure but with a hydroxyethyl side chain.
1-(2-Methoxyethyl)-1H,2H,3H,5H-imidazo[2,1-b]quinazolin-5-one: Similar structure but with a methoxyethyl side chain.
The uniqueness of 1-(2-Phenoxyethyl)-1H,2H,3H,5H-imidazo[2,1-b]quinazolin-5-one lies in its phenoxyethyl side chain, which can impart different physicochemical properties and biological activities compared to its analogs.
Properties
Molecular Formula |
C18H17N3O2 |
|---|---|
Molecular Weight |
307.3 g/mol |
IUPAC Name |
1-(2-phenoxyethyl)-2,3-dihydroimidazo[2,1-b]quinazolin-5-one |
InChI |
InChI=1S/C18H17N3O2/c22-17-15-8-4-5-9-16(15)19-18-20(10-11-21(17)18)12-13-23-14-6-2-1-3-7-14/h1-9H,10-13H2 |
InChI Key |
ASPAOKHPUSRNMP-UHFFFAOYSA-N |
Canonical SMILES |
C1CN2C(=O)C3=CC=CC=C3N=C2N1CCOC4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-[2-(3,4-dimethoxyphenyl)ethyl]-5-(4-methoxyphenyl)-1,3-dimethyl-1H-pyrrolo[3,4-d]pyrimidine-2,4(3H,6H)-dione](/img/structure/B11468474.png)
![N-{2-Ethyl-5-oxo-[1,3,4]thiadiazolo[3,2-A]pyrimidin-6-YL}benzamide](/img/structure/B11468476.png)

![6-benzyl-4-cyclohexyl-12,12-dimethyl-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7)-diene-3,5-dione](/img/structure/B11468502.png)
![2-Amino-7-(2H-1,3-benzodioxol-5-yl)-4H,6H,7H-[1,3]selenazolo[4,5-b]pyridin-5-one](/img/structure/B11468503.png)
![3-{[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]sulfamoyl}thiophene-2-carboxylic acid](/img/structure/B11468509.png)
![4-cyano-N-[3-(5,7-dimethyl-1,3-benzoxazol-2-yl)phenyl]-2-fluorobenzamide](/img/structure/B11468513.png)
![3-(4-fluorophenyl)-2-methyl-8-[4-(propan-2-yl)phenyl]-8,9-dihydropyrazolo[1,5-a]quinazolin-6(7H)-one](/img/structure/B11468517.png)
![N-[(E)-{[2-(5-Chloro-1H-indol-3-YL)ethyl]amino}[(4,6-dimethylpyrimidin-2-YL)amino]methylidene]thiophene-2-carboxamide](/img/structure/B11468518.png)


![4-amino-N-[2-({3-chloro-4-[(4-chlorobenzyl)oxy]-5-methoxybenzyl}amino)ethyl]-1,2,5-oxadiazole-3-carboxamide](/img/structure/B11468535.png)
![7-{3-[(4-chlorobenzyl)oxy]-4-methoxyphenyl}-2-(methylamino)-6,7-dihydro[1,3]thiazolo[4,5-b]pyridin-5(4H)-one](/img/structure/B11468545.png)
![4-Fluorobenzyl [4-(3-phenyl-6,7,8,9,10,11-hexahydrocycloocta[e]pyrazolo[1,5-a]pyrimidin-5-yl)phenyl] ether](/img/structure/B11468553.png)
